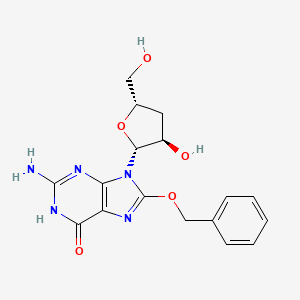

8-Benzyloxy-3'-deoxyguanosine

Description

Significance of Nucleoside Modifications in Fundamental Biological Processes

Nucleosides, the fundamental building blocks of DNA and RNA, play a central role in the storage and transfer of genetic information. bldpharm.comcreative-proteomics.com Beyond this primary function, they are integral to a wide array of cellular activities, including metabolism, cell signaling, and the biosynthesis of essential macromolecules. Nature itself employs a vast repertoire of modified nucleosides to regulate these processes. For instance, post-transcriptional modifications of RNA, such as methylation and deamination, are critical for maintaining RNA's structural integrity, influencing its cellular location, and ensuring its proper function. bldpharm.comtandfonline.com

The strategic chemical modification of nucleosides by scientists has unlocked a world of possibilities for therapeutic interventions and research applications. bldpharm.com By altering the nucleobase or the sugar moiety, researchers can create nucleoside analogs with enhanced properties. These modifications can lead to drugs with improved efficacy, altered mechanisms of action, or reduced side effects. bldpharm.com A prime example is the use of modified nucleosides in antiviral and anticancer therapies, where they act as "decoys" to disrupt the DNA synthesis of cancer cells or viral replication. creative-proteomics.com For instance, AZT (Zidovudine) is a well-known modified nucleoside that hinders HIV replication, while Acyclovir is effective against herpes infections.

Overview of 8-Substituted Purine (B94841) Nucleosides as Probes in Nucleic Acid Research

Within the diverse landscape of nucleoside modifications, the substitution at the 8-position of purine nucleosides, such as guanosine (B1672433), has emerged as a particularly valuable tool in nucleic acid research. oup.commdpi.com These 8-substituted purine nucleosides can serve as powerful probes to investigate the structure and dynamics of DNA and RNA. oup.comuzh.ch

One of the key applications of these analogs is as fluorescent probes. By attaching a fluorescent group to the 8-position, scientists can create nucleosides that effectively mimic their natural counterparts while providing a detectable signal. oup.comtandfonline.com These fluorescent probes are instrumental in studying the folding of nucleic acids into complex structures like G-quadruplexes and duplex DNA. oup.com For example, guanosines with substituents at the 8-position have been successfully used to monitor DNA folding and to quantify energy transfer within nucleic acid structures. oup.com

Furthermore, the introduction of a substituent at the C8 position of guanosine can significantly influence the local conformation of the nucleic acid. mdpi.comoup.com This is because the substituent can favor a specific orientation of the base relative to the sugar, known as the syn or anti conformation. oup.com This property has been exploited to stabilize particular DNA structures and to investigate the impact of conformational changes on DNA function. oup.com The synthesis of these modified nucleosides often involves palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide variety of substituents at the 8-position. oup.commdpi.com

Historical Context of 8-Benzyloxy-3'-deoxyguanosine within Nucleic Acid Chemistry and Biology

The development of 8-substituted guanosine derivatives has a rich history rooted in the desire to understand and manipulate nucleic acid function. Early studies focused on the synthesis and biological evaluation of various 8-substituted guanosine and 2'-deoxyguanosine (B1662781) analogs. nih.gov These investigations revealed that modifications at this position could induce significant biological effects, such as promoting the differentiation of leukemia cells. nih.gov

The synthesis of these compounds often involves a multi-step process. uio.no A common strategy includes the protection of reactive groups on the guanosine molecule, followed by the introduction of the desired substituent at the 8-position, and finally, deprotection to yield the target molecule. uio.nonih.gov For instance, the synthesis of 8-oxoguanine derivatives, a related class of compounds, involves N-alkylation of a guanine (B1146940) precursor, bromination at the C-8 position, and subsequent hydrolysis. uio.no

Structure

3D Structure

Propriétés

Formule moléculaire |

C17H19N5O5 |

|---|---|

Poids moléculaire |

373.4 g/mol |

Nom IUPAC |

2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |

InChI |

InChI=1S/C17H19N5O5/c18-16-20-13-12(14(25)21-16)19-17(26-8-9-4-2-1-3-5-9)22(13)15-11(24)6-10(7-23)27-15/h1-5,10-11,15,23-24H,6-8H2,(H3,18,20,21,25)/t10-,11+,15+/m0/s1 |

Clé InChI |

ZIWLEKIWJTXVPN-FIXISWKDSA-N |

SMILES isomérique |

C1[C@H](O[C@H]([C@@H]1O)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO |

SMILES canonique |

C1C(OC(C1O)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO |

Origine du produit |

United States |

Synthetic Methodologies for 8 Benzyloxy 3 Deoxyguanosine and Its Derivatives

Strategies for Selective C8 Functionalization of 2'-Deoxyguanosine (B1662781)

The introduction of a substituent at the C8 position of 2'-deoxyguanosine is a key step in the synthesis of 8-benzyloxy-3'-deoxyguanosine. This functionalization is typically achieved through a two-step process involving bromination followed by nucleophilic substitution.

Nucleophilic Substitution Reactions in the Synthesis of this compound

The primary method for introducing the benzyloxy group at the C8 position of 2'-deoxyguanosine involves a nucleophilic substitution reaction. evitachem.com This process typically starts with the bromination of 2'-deoxyguanosine at the C8 position to form 8-bromo-2'-deoxyguanosine (B1139848). evitachem.com The bromine atom then serves as a leaving group and is displaced by a benzyloxy nucleophile.

The reaction is generally carried out by treating 8-bromo-2'-deoxyguanosine with benzyl (B1604629) alcohol in the presence of a strong base, such as sodium hydride (NaH). The base deprotonates the benzyl alcohol to form the more nucleophilic benzyl oxide anion, which then attacks the C8 position of the guanine (B1146940) base, displacing the bromide ion. The reaction is often performed in an anhydrous solvent like dimethylformamide (DMF) to prevent unwanted side reactions.

A serendipitous synthesis has also been reported where 8-bromo-dG, when reacted with in-situ generated dimsyl and benzyloxy sodium, yielded both 8-dimsyl-dG and 8-benzyloxy-dG. tandfonline.com

Table 1: Reaction Conditions for Nucleophilic Substitution

| Reactants | Base | Solvent | Temperature | Yield | Reference |

| 3',5'-O-dibenzoyl-8-bromo-2'-deoxyguanosine, Benzyl alcohol | Sodium Hydride | Anhydrous DMF | 60°C | >85% | |

| 8-bromo-dG, Benzyl alcohol, Dimsyl sodium | Sodium metal | BnOH:DMSO | 65°C | 25% (8-benzyloxy-dG) | tandfonline.com |

Precursor Chemistry and Intermediate Generation for this compound Synthesis

The synthesis of this compound relies on the preparation of key precursors and intermediates. The starting material is typically 2'-deoxyguanosine. nih.gov To ensure regioselective bromination at the C8 position and prevent side reactions, the hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar are often protected. A common protecting group strategy involves the use of benzoyl chloride to form 3',5'-O-dibenzoyl-2'-deoxyguanosine.

Following the protection of the hydroxyl groups, the next key intermediate, 8-bromo-2'-deoxyguanosine, is generated. evitachem.com This is typically achieved by reacting the protected 2'-deoxyguanosine with bromine in a suitable solvent like chloroform. This brominated intermediate is crucial as it provides the necessary electrophilic site for the subsequent nucleophilic substitution with the benzyloxy group. evitachem.com

In some synthetic routes, further protection of the guanine base itself is employed. For instance, the O6-carbonyl can be protected as a benzyl ether via a Mitsunobu reaction, and the N2-amino group can be protected with a dimethoxytrityl (DMTr) group. nih.gov These additional protecting groups can help to improve the efficiency and specificity of subsequent reactions.

The synthesis of the mutagenic nucleotide 8-oxo-dGTP can be achieved from 8-benzyloxy-2'-deoxyguanosine (B1140059), highlighting its role as a key intermediate for producing biologically relevant molecules. evitachem.com

Synthesis of Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Incorporation

To incorporate this compound into oligonucleotides using automated solid-phase synthesis, it must first be converted into a phosphoramidite building block. wikipedia.org This involves a two-step process: protection of the 5'-hydroxyl group and subsequent phosphitylation of the 3'-hydroxyl group.

The 5'-hydroxyl group is typically protected with a 4,4'-dimethoxytrityl (DMT) group. This is achieved by reacting the this compound with DMT-chloride in pyridine. nih.gov The DMT group is acid-labile, which allows for its easy removal during the automated synthesis cycle. umich.edu

Following the protection of the 5'-hydroxyl group, the 3'-hydroxyl group is phosphitylated to introduce the reactive phosphoramidite moiety. This is commonly done using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base like diisopropylethylamine (DIPEA). The resulting 5'-O-DMT-8-benzyloxy-3'-deoxyguanosine-3'-O-(N,N-diisopropyl)phosphoramidite is the final building block ready for use in oligonucleotide synthesis. nih.gov

Design and Application of Protecting Group Strategies for this compound Phosphoramidites

The success of synthesizing oligonucleotides containing this compound hinges on a well-designed protecting group strategy. jocpr.com These strategies ensure that the correct chemical bonds are formed in the desired sequence and prevent unwanted side reactions. umich.edu

Key protecting groups used in the synthesis of this compound phosphoramidites include:

5'-Hydroxyl Protection: The 4,4'-dimethoxytrityl (DMT) group is the standard choice for protecting the 5'-hydroxyl group. jocpr.com Its acid lability allows for selective deprotection at each step of the solid-phase synthesis cycle. umich.edu

Phosphorus Protection: The 2-cyanoethyl group is commonly used to protect the phosphorus atom in the phosphoramidite moiety. umich.edu This group is stable throughout the synthesis but can be readily removed at the end using a mild base.

Exocyclic Amino Group Protection: While the benzyloxy group at C8 offers some steric hindrance, the exocyclic N2-amino group of guanine is often protected to prevent side reactions during oligonucleotide synthesis. umich.edu Common protecting groups for the N2 position include isobutyryl (iBu) or phenoxyacetyl (Pac). medchemexpress.com In some cases, a dimethoxytrityl (DMTr) group has also been used for N2-protection. nih.gov

The choice of protecting groups must be orthogonal, meaning that each group can be removed under specific conditions without affecting the others. jocpr.com This allows for a stepwise and controlled synthesis process. For instance, the acid-labile DMT group is removed at each cycle, while the base-labile protecting groups on the nucleobase and the phosphate (B84403) backbone are removed at the final deprotection step. atdbio.com

Solid-Phase Synthesis of Oligonucleotides Incorporating this compound Residues

The incorporation of this compound into oligonucleotides is achieved through automated solid-phase synthesis, most commonly using the phosphoramidite method. wikipedia.orgdanaher.com This process involves the sequential addition of nucleotide building blocks to a growing chain that is attached to a solid support, typically controlled pore glass (CPG). umich.edubiotage.co.jp

The synthesis cycle for incorporating a modified residue like this compound follows the standard steps:

De-blocking (Detritylation): The acid-labile 5'-DMT protecting group on the support-bound nucleoside is removed, usually with trichloroacetic acid or dichloroacetic acid, to expose the free 5'-hydroxyl group. atdbio.combiotage.co.jp

Coupling: The this compound phosphoramidite, activated by a catalyst such as tetrazole, is added. biotage.co.jp The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. biotage.co.jp

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent them from participating in subsequent coupling steps, which would result in deletion mutations in the final oligonucleotide. danaher.com

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution. danaher.com

This cycle is repeated for each nucleotide to be added to the sequence. Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed, usually with concentrated ammonium (B1175870) hydroxide. atdbio.combiotage.co.jp The final product is then purified, often by high-performance liquid chromatography (HPLC). wikipedia.org

Chemical Modifications and Derivatization of the 8-Benzyloxy Moiety for Advanced Research Tools

The 8-benzyloxy group on 3'-deoxyguanosine (B57647) serves not only as a structural modification but also as a versatile chemical handle for further derivatization, enabling the creation of advanced research tools.

One of the most significant derivatizations is the conversion of 8-benzyloxy-2'-deoxyguanosine to 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a major product of oxidative DNA damage. nih.gov This conversion is typically achieved through catalytic hydrogenation, where the benzyl group is cleaved. nih.govoup.com The resulting 8-oxo-dG can then be incorporated into oligonucleotides to study DNA repair mechanisms and the biological consequences of oxidative stress. nih.gov

Furthermore, the 8-oxo-dG intermediate can be further modified. For example, reductive amination of the protected 8-oxo-dG nucleoside can be used to introduce N2-alkyl analogues, such as propyl or benzyl groups. nih.gov These modifications can be used to probe RNA-protein interactions and modulate the stability of RNA duplexes. nih.gov

The benzyloxy group can also be replaced by other functionalities through nucleophilic substitution reactions on the 8-bromo-2'-deoxyguanosine precursor. This allows for the introduction of a wide range of chemical groups at the C8 position, creating a diverse library of modified nucleosides for various applications in chemical biology and nanotechnology. For instance, coupling with other amines can produce various C8-adducts. nih.gov

Conformational Analysis and Structural Investigations of 8 Benzyloxy 3 Deoxyguanosine Within Nucleic Acids

Influence of the 8-Benzyloxy Substituent on N-Glycoside Bond Conformation

The orientation of the base relative to the sugar, defined by the torsion angle around the N-glycosidic bond, is a critical determinant of nucleic acid structure. This conformation is typically described as being in either a syn or anti arrangement.

Steric and Electronic Effects of the Benzyloxy Group on Nucleoside Conformation

The conformational preference of 8-benzyloxy-3'-deoxyguanosine is governed by a combination of steric and electronic effects.

Steric Effects: The primary driver for the syn preference is the significant steric bulk of the benzyloxy group. researchgate.net In the anti conformation, this large group would impinge upon the deoxyribose ring, leading to a high-energy state. The molecule relieves this steric strain by rotating into the syn conformation, where the benzyloxy group is positioned away from the sugar. mdpi.com

Structural Characterization of Nucleic Acid Duplexes and Other Structures Containing this compound

A variety of biophysical techniques are employed to elucidate the detailed structural consequences of incorporating this compound into nucleic acids.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Intermolecular Interactions

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For nucleic acids containing this compound, NMR can provide direct evidence for the syn conformation of the modified residue. amazonaws.comugm.ac.id

Specific NMR parameters are indicative of the glycosidic torsion angle. For instance, the observation of a Nuclear Overhauser Effect (NOE) between the base protons (like H8) and the sugar protons (like H1') can distinguish between syn and anti conformations. mdpi.com In the case of 8-substituted guanosines, a strong NOE between the H1' proton of the sugar and the protons of the 8-substituent would confirm a syn arrangement. mdpi.com Furthermore, NMR studies on oligonucleotides with 8-methylguanine (B1496458), an analogue with a smaller 8-substituent, have unequivocally demonstrated a syn conformation for the modified guanine (B1146940) within a Z-DNA structure. oup.com

Circular Dichroism (CD) Spectroscopy for Analyzing Helical Geometry and Secondary Structure

For example, studies on RNA duplexes containing 8-benzyloxyguanosine showed CD spectra characteristic of an A-form helix, but with a significant decrease in thermodynamic stability. researchgate.netresearchgate.net In DNA, the strong preference of 8-substituted guanosines for the syn conformation can promote the transition from the canonical right-handed B-form to the left-handed Z-form, which has a signature CD spectrum with a negative peak around 290 nm and a positive peak around 260 nm. oup.comoup.com The CD spectra of oligonucleotides containing 8-methylguanine, for instance, clearly show features characteristic of Z-DNA under physiological salt conditions. oup.com

| Nucleic Acid Structure | Characteristic CD Spectral Features | Reference |

| A-form RNA | Intense positive band ~260 nm, negative bands ~210 nm and ~240 nm | researchgate.net |

| Z-form DNA | Negative peak ~290 nm, positive peak ~260 nm | oup.com |

X-ray Crystallography Studies of Oligonucleotides Modified with this compound (Analogous to related 8-substituted compounds)

X-ray crystallography provides atomic-resolution structural information of molecules in their crystalline state. While specific crystal structures of oligonucleotides containing this compound may be limited, extensive crystallographic data exists for DNA and RNA with other 8-substituted guanosine (B1672433) analogues. These studies consistently show the guanine base in the syn conformation. mdpi.comnih.gov

For example, the crystal structure of d(CGCGCG)₂ containing 8-methylguanine revealed a Z-DNA conformation where the modified guanosine residues adopt a syn conformation. oup.com Similarly, early crystallographic studies of 8-bromoguanosine (B14676) and 8-bromoadenosine (B559644) also established their preference for the syn conformation. mdpi.com These findings for analogous compounds provide a strong basis for predicting the structural behavior of this compound within a crystalline nucleic acid lattice, where it would be expected to enforce a syn conformation and potentially drive the formation of Z-DNA. oup.comproteopedia.org

| Compound | Observed Conformation | Structural Context | Reference |

| 8-methylguanine | syn | Z-DNA hexamer | oup.com |

| 8-bromoguanosine | syn | Mononucleoside crystal | mdpi.com |

| Inosine (in d(CGCICG)) | syn (for guanosines) | Z-DNA hexamer | nih.gov |

Computational Approaches and Molecular Dynamics Simulations for Understanding this compound Interactions

Computational modeling and molecular dynamics (MD) simulations serve as powerful tools for elucidating the structural and energetic consequences of incorporating modified nucleosides like this compound into nucleic acid structures. These in-silico methods provide atomic-level insights into the conformational preferences, stability, and interaction dynamics that are often difficult to capture through experimental techniques alone.

The primary structural feature influenced by a bulky substituent at the C8-position of a purine (B94841), such as the benzyloxy group, is the torsion angle of the N-glycosidic bond. This bond connects the guanine base to the deoxyribose sugar. In standard DNA, guanosine predominantly adopts an anti conformation, which is essential for forming the canonical Watson-Crick base pairs. However, the steric hindrance introduced by the large benzyloxy group at the C8-position is known to favor a syn conformation. nih.govresearchgate.net This conformational shift dramatically alters the hydrogen-bonding face presented by the nucleobase and can disrupt standard base pairing. nih.gov

Key parameters analyzed in molecular dynamics simulations of modified nucleic acids include:

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds, revealing changes in base pairing.

Conformational Angle Distribution: To determine the preference for syn versus anti glycosidic conformations and changes in sugar pucker.

Thermodynamic Calculations: Methods like free energy perturbation can be used to calculate the impact of the modification on the thermodynamic stability of the duplex, which can be compared with experimental data such as melting temperature (Tm).

Studies on the closely related compound 8-benzyloxyguanosine incorporated into RNA have shown that the bulky benzyloxy group significantly decreases the thermodynamic stability of RNA duplexes. researchgate.net MD simulations can help explain such experimental observations by revealing unfavorable steric clashes, altered hydration patterns, or the energetic cost of adopting a particular conformation within the helix. researchgate.netnih.gov

For this compound, computational models would be crucial for predicting how the syn conformation affects the structure of a DNA duplex. Simulations can visualize how the modified base might be positioned within the helix—whether it is accommodated, expelled, or if it induces a significant local distortion. uoguelph.ca Furthermore, these models can simulate interactions with DNA repair enzymes or DNA polymerases, providing hypotheses about its biological processing. uio.no Advanced computational tools, including those that leverage machine learning, are continuously improving the accuracy of these predictions. arxiv.org

The data generated from these simulations are extensive and can be summarized to highlight the most significant structural and energetic impacts of the modification.

Table 1: Key Parameters from Molecular Dynamics Simulations of Modified Oligonucleotides

| Parameter Analyzed | Description | Typical Insights Gained |

| Glycosidic Torsion Angle (χ) | Measures the rotation around the N-glycosidic bond. | Determines if the base is in the syn or anti conformation. For 8-substituted purines, a shift towards syn is expected. nih.govresearchgate.net |

| Root Mean Square Deviation (RMSD) | Calculates the average distance between the atoms of the simulated structure and a reference structure. | Indicates the stability and convergence of the simulation. Higher RMSD may suggest structural instability. nih.gov |

| Hydrogen Bonding Patterns | Tracks the formation and lifetime of hydrogen bonds between base pairs. | Reveals disruption or alteration of canonical Watson-Crick pairing due to the modified nucleoside. nih.gov |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to the solvent. | Provides information on how the modification changes the exposure of the nucleic acid to the surrounding environment. |

| Binding Free Energy | Calculated to estimate the stability of a complex (e.g., DNA duplex or protein-DNA complex). | Quantifies the destabilizing effect of the modification. Studies on analogues show a significant decrease in duplex stability. researchgate.net |

Table 2: Expected Conformational Effects of the 8-Benzyloxy Group in Nucleic Acids

| Structural Feature | Unmodified Guanosine | Expected State for this compound | Rationale |

| Glycosidic Conformation | Predominantly anti | Predominantly syn | Steric hindrance from the bulky benzyloxy group at the C8 position disfavors the anti conformation. researchgate.net |

| Duplex Stability (Tm) | High | Significantly Lower | The syn conformation disrupts standard Watson-Crick base pairing and introduces steric strain, destabilizing the duplex. researchgate.net |

| Helix Geometry | Standard B-form DNA | Local distortion from B-form | The presence of a syn base and potential non-canonical pairing alters the helical parameters. |

Interactions of 8 Benzyloxy 3 Deoxyguanosine with Nucleic Acid Architectures

Thermodynamics of Hybridization with DNA and RNA Strands Containing 8-Benzyloxy-3'-deoxyguanosine

The presence of this compound within an oligonucleotide sequence has a pronounced effect on the thermodynamics of hybridization with complementary DNA and RNA strands. The bulky benzyloxy group at the 8-position introduces significant steric hindrance, which in turn impacts the stability of the resulting duplexes.

Impact on Melting Temperature (Tm) and Stability of Duplexes

The incorporation of 8-benzyloxyguanosine derivatives into RNA duplexes leads to a significant decrease in their thermodynamic stability. researchgate.net This destabilization is primarily attributed to the steric hindrance caused by the bulky benzyloxy group. This steric clash makes it energetically unfavorable for the modified guanosine (B1672433) to adopt the anti-conformation required for standard Watson-Crick base pairing within an A-form RNA duplex. researchgate.net

Studies have shown that the melting temperature (Tm) of RNA duplexes containing an 8-benzyloxyguanosine modification can be reduced by as much as 16°C compared to their unmodified counterparts. This substantial decrease in Tm underscores the significant destabilizing effect of this modification on RNA duplexes. Research on RNA duplexes with 8-methoxyguanosine (B1660016), a smaller but still impactful modification, also shows a decrease in stability, with a change in Gibbs free energy (ΔΔG°37) of 1.87 kcal/mol, corresponding to a 20-fold decrease in the binding constant. researchgate.netplos.org While direct Tm comparisons for DNA duplexes containing this compound are less commonly reported in the provided results, the general principle of steric hindrance from C8-substituents suggests a similar, though potentially less pronounced, destabilizing effect on B-form DNA duplexes.

| Modification | Duplex Type | Change in Melting Temperature (ΔTm) | Reference |

|---|---|---|---|

| 8-Benzyloxyguanosine | RNA:RNA | Up to -16°C |

Quantitative Analysis of Energetic Contributions to Hybridization

The destabilization of nucleic acid duplexes by 8-substituted guanosine derivatives can be quantified through thermodynamic parameters. For instance, the incorporation of 8-methoxyguanosine into an RNA duplex results in a Gibbs free energy change (ΔΔG°37) of +1.87 kcal/mol, indicating a less favorable hybridization process compared to the unmodified duplex. researchgate.netplos.org This energetic penalty is a direct consequence of the steric strain imposed by the substituent at the 8-position, which disrupts optimal base stacking and hydrogen bonding.

While specific thermodynamic data for this compound in DNA duplexes is not detailed in the provided search results, studies on the analogous 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxoG) in DNA show a significant destabilization, with a ΔΔG of 2–8 kcal/mol, primarily due to a large reduction in the enthalpic contribution (ΔH°). nih.gov This suggests that the destabilization caused by C8 modifications is a general phenomenon driven by unfavorable enthalpy changes.

| Modification | Duplex Type | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |

|---|---|---|---|---|---|

| Unmodified RNA | RNA:RNA | -11.53 | -67.9 | -181.7 | researchgate.net |

| 8-Methoxyguanosine | RNA:RNA | -9.66 | -61.9 | -168.4 | researchgate.net |

Mismatch Discrimination and Base Pairing Fidelity in the Presence of this compound

The presence of 8-benzyloxyguanosine derivatives has been shown to decrease mismatch discrimination in hybridization processes. researchgate.netplos.org This means that the energetic penalty for forming a mismatched base pair opposite the modified nucleoside is smaller than it would be for a mismatch with a natural guanine (B1146940). The bulky substituent at the C8 position already introduces a degree of instability to the duplex, which can lessen the relative difference in stability between a "correct" and an "incorrect" base pair.

For example, research has indicated that the presence of 8-benzyloxyguanosine can reduce mismatch discrimination by 5–25°C relative to unmodified mismatches. This effect is attributed to the steric hindrance of the benzyloxy group, which perturbs the local duplex structure and alters the energetic landscape of base pairing.

Influence on Non-Canonical Nucleic Acid Structures

Bulky substituents at the C8 position of guanine are known to favor the syn conformation of the N-glycosidic bond. researchgate.netplos.org This conformational preference can have a significant impact on the formation and stability of non-canonical nucleic acid structures that rely on this conformation, such as Z-DNA and G-quadruplexes.

Effects on Z-DNA Formation and Stabilization

The incorporation of 8-substituted purine (B94841) nucleosides into DNA has been shown to stabilize the left-handed Z-DNA conformation. plos.org C8-guanine adducts, in particular, are recognized as potent inducers of Z-DNA. rsc.org This is because the syn conformation, which is favored by the bulky C8-substituent, is a characteristic feature of purines within a Z-DNA helix. Therefore, the presence of this compound in a DNA sequence with the potential to form Z-DNA would be expected to facilitate the transition from the right-handed B-form to the left-handed Z-form and to stabilize the resulting Z-DNA structure.

Potential for Modulation of G-Quadruplex Structures

G-quadruplexes are four-stranded structures formed in guanine-rich nucleic acid sequences, and their formation can also involve guanines in the syn conformation. While the presence of an oxidative lesion like 8-oxo-7,8-dihydroguanine (oxoG) has been shown to have a stabilizing effect on G-quadruplexes in some contexts, the impact of a much bulkier substituent like a benzyloxy group is less clear from the provided information. nih.gov The steric bulk of the benzyloxy group could potentially hinder the formation of the planar G-quartets that are the building blocks of G-quadruplexes. However, its preference for the syn conformation could also, in specific structural contexts, favor the formation of certain G-quadruplex topologies. Further research is needed to fully elucidate the modulatory role of this compound on G-quadruplex structures.

N-Glycoside Bond Stability and Depurination Kinetics of this compound-Modified Nucleic Acids

The stability of the N-glycosidic bond, which links the guanine base to the deoxyribose sugar, is a critical factor determining the integrity of modified nucleosides within a nucleic acid strand. Cleavage of this bond, known as depurination, results in the formation of an abasic (AP) site, a non-instructive lesion that can stall replication and lead to mutations. While specific kinetic studies detailing the depurination rates of this compound are not extensively available in the scientific literature, its stability can be inferred from established principles governing nucleoside chemistry and data from closely related analogues.

The hydrolytic stability of the N-glycosidic bond is influenced by a combination of factors, including the chemical nature of the base, substituents on the base, and the structure of the sugar moiety. ttu.ee For purine nucleosides, acid-catalyzed hydrolysis is the primary pathway for depurination. This reaction is typically initiated by the protonation of the purine base, most often at the N7 position for guanosine, which increases the leaving group potential of the base. ttu.eenih.gov Subsequent unimolecular cleavage of the C1'-N9 bond generates a resonance-stabilized oxocarbenium ion on the sugar and a free guanine base. nih.gov

The structure of the sugar itself plays a significant role. It is well-documented that 2'-deoxynucleosides are substantially (100 to 1000 times) more susceptible to acid-catalyzed hydrolysis than their corresponding ribonucleoside counterparts. ttu.ee The electron-withdrawing nature of the 2'-hydroxyl group in ribonucleosides destabilizes the positively charged oxocarbenium ion transition state, thereby slowing the rate of hydrolysis. ttu.ee In the case of this compound, the absence of a hydroxyl group at the 3' position would alter the sugar pucker and local electronic environment compared to a standard 2'-deoxyribonucleoside, though its specific impact on glycosidic bond stability relative to the well-studied 2'-deoxy series is not fully characterized. Some enzymatic studies have shown that 3'-deoxypurine nucleosides can be resistant to enzymatic phosphorolysis, highlighting the importance of the 3' moiety in molecular recognition and stability. tandfonline.com

The most profound influence on stability, however, often comes from substituents at the C8 position of the guanine base. The effects can be dramatic and are not always predictable by simple electronic arguments alone. A comparison with other C8-substituted 2'-deoxyguanosine (B1662781) derivatives reveals a wide range of stabilities. For instance, the oxidative lesion 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) exhibits exceptional resistance to depurination, with its N-glycosidic bond being significantly more stable than that of the parent 2'-deoxyguanosine (dG). tandfonline.comnih.govresearchgate.net In contrast, alkylation at the N7 position, creating N7-methyl-2'-deoxyguanosine, drastically labilizes the bond and accelerates depurination. pnas.orgoup.com The stability of 8-methyl-2'-deoxyguanosine is reportedly similar to that of unmodified dG. researchgate.net

The table below summarizes the relative stability of the N-glycosidic bond for several C8-modified guanosine analogues compared to unmodified 2'-deoxyguanosine.

| Compound | Modification | Relative N-Glycosidic Bond Stability (vs. dG) | Key Findings |

| 2'-Deoxyguanosine (dG) | None (Unmodified) | Baseline | Susceptible to acid-catalyzed hydrolysis. nih.gov |

| 8-Oxo-2'-deoxyguanosine (8-oxo-dG) | C8-Keto group | Significantly more stable | Hydrolysis rate is at least 4.5-fold lower than dG at pH 5.1; exceptionally stable in acid. tandfonline.comnih.gov |

| 8-Methyl-2'-deoxyguanosine (8-Me-dG) | C8-Methyl group | Similar stability | Shows hydrolysis rates comparable to unmodified dG. researchgate.net |

| (5'S)-8,5'-Cyclo-2'-deoxyguanosine (S-cdG) | C8-C5' covalent bond | More stable | Half-life is at least 5-fold higher than dG. researchgate.net |

| N7-Methyl-2'-deoxyguanosine (m7dG) | N7-Methyl group | Significantly less stable | Spontaneous depurination is much faster than for dG. oup.com |

For this compound, the bulky, hydrophobic benzyloxy group at the C8 position would be expected to influence the N-glycosidic bond stability through both steric and electronic effects. The bulky group favors a syn conformation of the base relative to the sugar, which can alter the bond's susceptibility to hydrolysis. Studies on other C8-aryl-dG adducts have shown they are more prone to acid-catalyzed hydrolysis than dG. pnas.org However, the profoundly stabilizing effect of the 8-oxo group demonstrates that factors beyond simple sterics or inductive effects, such as the protonation potential of the heterocyclic base, are critical. nih.govresearchgate.net

Biochemical and Molecular Mechanistic Studies Involving 8 Benzyloxy 3 Deoxyguanosine Analogs

Impact on DNA Synthesis and Replication Fidelity in Model Systems (as a probe/analog)

Purine (B94841) nucleoside analogs, including 8-Benzyloxy-3'-deoxyguanosine, serve as critical tools for dissecting the mechanisms of DNA synthesis and replication. medchemexpress.commedchemexpress.com These analogs often function by inhibiting DNA synthesis, which is a cornerstone of their activity. medchemexpress.commedchemexpress.com The this compound analog is particularly valuable as a stable, structural mimic of 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxo-dG), one of the most common and mutagenic forms of oxidative DNA damage. mdpi.comku.edu The guanine (B1146940) base is highly susceptible to oxidative damage due to its low reduction potential. ku.edu

The mutagenic potential of the natural 8-oxo-dG lesion stems from its ability to adopt a syn conformation around the glycosidic bond, in contrast to the typical anti conformation of guanine. nih.govnih.gov This syn conformation exposes the Hoogsteen edge of the base, allowing it to form a stable base pair with adenine (B156593), leading to G:C to T:A transversion mutations during DNA replication if left unrepaired. mdpi.comnih.govnih.gov The bulky benzyloxy group at the C8-position of this compound sterically favors this same syn conformation, thereby acting as a powerful probe to study how DNA polymerases interact with this altered base geometry. nih.gov

When encountered on a template strand, the analog can disrupt the normal functioning of DNA polymerases. High-fidelity replicative polymerases, which are highly selective for correct Watson-Crick base pairing, may stall or decrease the rate of synthesis when they encounter such a modified base. mdpi.com Other, more specialized translesion synthesis (TLS) polymerases may bypass the lesion, but often with reduced fidelity, inserting an incorrect nucleotide (typically adenine) opposite the analog. nih.govbiorxiv.org By incorporating this compound into synthetic DNA templates, researchers can quantify the efficiency and fidelity of bypass by various DNA polymerases, providing insight into how the replication machinery handles mutagenic adducts. nih.govneb.com

| Feature | Unmodified Deoxyguanosine | 8-Oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) | This compound |

| Predominant Conformation | anti | syn / anti equilibrium | syn (sterically favored) nih.gov |

| Base Pairing Partner(s) | Cytosine (C) | Cytosine (C) or Adenine (A) mdpi.commdpi.com | Primarily mimics pairing with Adenine (A) nih.gov |

| Effect on DNA Polymerase | High-fidelity incorporation of C | Bypass lesion, potential misincorporation of A mdpi.comnih.gov | Stalling of high-fidelity polymerases; bypass and misincorporation by TLS polymerases mdpi.combiorxiv.org |

| Replication Outcome | Correct G:C pair | Potential G:C to T:A transversion mutation nih.gov | Probe for studying G:C to T:A transversion mechanisms |

Investigation of DNA Repair Pathways Using this compound as a Structural or Synthetic Intermediate Model

The persistence of DNA lesions can lead to mutations and genomic instability, which are hallmarks of cancer. nih.govacs.org Cells have evolved sophisticated DNA repair mechanisms, such as the Base Excision Repair (BER) pathway, to remove lesions like 8-oxo-dG. nih.gov The BER pathway is initiated by a specific DNA glycosylase that recognizes and excises the damaged base. nih.govnih.gov In the case of 8-oxo-dG, the primary enzyme is 8-oxoguanine DNA glycosylase (OGG1), which removes the lesion when it is paired with cytosine. uio.nowikipedia.org If replication occurs before repair, and an adenine is misincorporated opposite 8-oxo-dG, a different glycosylase, MUTYH, is responsible for removing the adenine. acs.orgnih.gov

This compound is an invaluable tool for studying these repair pathways. Because of its structural similarity to 8-oxo-dG, it can be used to probe the recognition and binding steps of DNA glycosylases. However, the bulky and chemically stable benzyloxy group can act as a resistant analog. Modifications at the 8-position are known to hinder enzymatic processing by repair enzymes like OGG1.

By incorporating this compound into a DNA duplex, researchers can create a stable, non-repairable lesion site. This allows for the study of:

Enzyme Binding: Investigating whether OGG1 or other repair proteins can bind to DNA containing this bulky adduct, even if they cannot complete the catalytic excision step.

Structural Requirements: Elucidating the precise structural and chemical features that a glycosylase's active site requires for substrate recognition and catalysis. The inability of OGG1 to process the benzyloxy-adduct highlights the importance of the 8-oxo group's specific chemical properties for the enzymatic reaction.

Pathway Cross-talk: Using the analog as a persistent lesion to study how other downstream repair or signaling proteins are recruited to the site of damage when the primary repair pathway is stalled. nih.gov

The use of this compound as a synthetic intermediate model helps to delineate the structure-activity relationships of DNA repair enzymes, providing critical information on how cells protect the genome from the deleterious effects of oxidative damage. acs.org

Enzymatic Recognition and Processing of this compound-Modified Nucleic Acids in in vitro Systems

The enzymatic recognition of a modified nucleoside is determined by the precise fit between the substrate and the enzyme's active site. The introduction of an 8-benzyloxy group onto 3'-deoxyguanosine (B57647) creates significant steric bulk and alters the electronic properties of the guanine base, profoundly affecting its interaction with various enzymes.

In in vitro systems, oligonucleotides containing this compound are used to challenge the specificity and activity of DNA-modifying enzymes. neb-online.de

DNA Polymerases: As discussed previously, high-fidelity DNA polymerases often exhibit poor processing of templates containing this analog. The active site of a replicative polymerase is tightly constrained to ensure accurate Watson-Crick base pairing, and the syn conformation and steric hindrance of the benzyloxy group disrupt this geometry. nih.gov In contrast, some translesion synthesis (TLS) polymerases have more accommodating active sites and can bypass the lesion, albeit often with low fidelity. biorxiv.org

DNA Glycosylases: The recognition of 8-oxo-dG by OGG1 is a highly specific process. While the enzyme recognizes the syn conformation of the damaged base, the catalytic mechanism involves specific interactions with the 8-oxo group itself. Studies with related compounds show that benzyloxy-substituted derivatives may resist recognition and cleavage by OGG1, indicating that the bulky, hydrophobic benzyloxy group cannot substitute for the 8-oxo group in the active site. This resistance to cleavage makes the analog a useful negative control in BER assays.

Restriction Endonucleases: The activity of many restriction enzymes depends on the recognition of a specific, unmodified DNA sequence. The presence of this compound within or near a recognition site can alter the local DNA conformation and prevent the enzyme from binding or cleaving the DNA, further demonstrating its disruptive effect on enzymatic processing.

| Enzyme Class | Interaction with Unmodified DNA | Interaction with this compound-Modified DNA | Rationale for Altered Interaction |

| High-Fidelity DNA Polymerases | Efficient and accurate replication. neb.com | Stalling, reduced processivity, or dissociation. | Steric clash in the active site; inability to form a standard Watson-Crick pair. nih.gov |

| Translesion Synthesis (TLS) Polymerases | Can replicate, but may be less processive than on unmodified DNA. | Bypass of the lesion, often with low fidelity (e.g., A-incorporation). biorxiv.org | More spacious and flexible active site accommodates the bulky adduct. biorxiv.org |

| 8-Oxoguanine DNA Glycosylase (OGG1) | No interaction with unmodified guanine. | Binds weakly or not at all; resists enzymatic cleavage. | The bulky, hydrophobic benzyloxy group is not a substrate for the active site, which is specific for the 8-oxo group. uio.no |

| Restriction Endonucleases | Binds and cleaves at specific recognition sequences. | Binding and/or cleavage is often inhibited if the analog is within or near the recognition site. | Altered local DNA structure and conformation prevents proper recognition by the enzyme. |

Role in Probing Protein-Nucleic Acid Interactions and Binding Specificity

The interactions between proteins and nucleic acids are fundamental to nearly all cellular processes, including transcription, replication, and DNA packaging. nih.govrefeyn.com These interactions often rely on the protein's ability to recognize a specific DNA sequence or a particular structural conformation of the DNA helix. excedr.comijs.si

This compound serves as a sophisticated probe for investigating the specificity of these interactions. The C8-benzyloxy modification induces a significant structural perturbation in the DNA double helix:

Glycosidic Bond Conformation: It strongly favors the syn conformation.

Major Groove Alteration: The switch from the anti to syn conformation rotates the guanine base, moving the bulky benzyloxy group into the major groove of the DNA. This alters the pattern of hydrogen bond donors and acceptors available in the major groove, which is a primary recognition site for many DNA-binding proteins, such as transcription factors. excedr.com

By strategically placing this compound within a known protein binding site on a DNA molecule, researchers can assess the impact of this structural change on protein binding. unige.ch

Testing Binding Specificity: If a protein's ability to bind to its target DNA sequence is diminished or abolished by the presence of the analog, it strongly suggests that the protein specifically recognizes the canonical B-DNA structure and requires the guanine base to be in the anti conformation. researchgate.net

Footprinting Protein Contacts: This approach can help map the critical contact points between a protein and the DNA. If the analog disrupts binding only when placed at specific positions within the recognition sequence, it reveals which bases are most sensitive to conformational changes and are likely in direct contact with the protein.

Investigating Damage Recognition: Some proteins are specifically designed to recognize damaged or structurally abnormal DNA. The this compound analog can be used as a defined structural "lesion" to identify and characterize proteins that bind to non-canonical DNA structures. For instance, it can be used to study how single-stranded binding proteins (SSBs) or other damage-sensing proteins interact with sites of bulky adducts. nih.gov

This makes this compound a powerful tool for dissecting the intricate molecular choreography that governs how proteins read and interpret the information stored in DNA.

Applications of 8 Benzyloxy 3 Deoxyguanosine in Chemical Biology Research

Design and Synthesis of Modified Oligonucleotide Probes for Nucleic Acid Structure and Function

The synthesis of modified oligonucleotides is a cornerstone of nucleic acid research, allowing for the creation of probes that can interrogate or modulate biological systems. twistbioscience.com 8-Benzyloxy-3'-deoxyguanosine is incorporated into oligonucleotides to create highly specific probes, primarily for studying protein-DNA interactions and nucleic acid conformations.

The synthesis of such probes follows standard phosphoramidite (B1245037) chemistry, where the protected this compound monomer is added during solid-phase oligonucleotide synthesis. twistbioscience.com The key features of this modification are:

Conformational Locking : The bulky benzyloxy group at the C8-position sterically hinders rotation around the N-glycosidic bond, forcing the guanine (B1146940) base into a syn conformation. researchgate.net This is in contrast to the typical anti conformation found in standard B-form DNA. By incorporating this analog, a probe can be designed to test the conformational preferences of DNA-binding proteins or to stabilize specific non-canonical DNA structures, such as Z-DNA or G-quadruplexes, which are known to feature syn-configured guanines. nih.gov

Duplex Stability Modulation : The introduction of a bulky group in the major groove can significantly alter the thermodynamic stability of a DNA duplex. Studies on the related 8-benzyloxyguanosine (with a 2'-OH group) in RNA duplexes have shown a significant destabilizing effect. researchgate.net This property can be exploited in probe design for applications like allele-specific PCR, where destabilizing a mismatched probe-target duplex enhances specificity. While less stable, the defined conformation can provide higher-fidelity binding in specific research contexts.

Research findings indicate that oligonucleotides modified with C8-substituents can serve as valuable tools. For example, the incorporation of similar 8-substituted purines has been used to probe the conformational preferences of DNA and to stabilize alternative DNA structures like Z-DNA. researchgate.netnih.gov Probes terminating with this compound can be used to map the specific structural requirements at the terminus of a DNA strand during its interaction with binding partners.

Development of Nucleotide Tools for Mechanistic Studies in Enzymology

The absence of a 3'-hydroxyl group is the defining feature of dideoxynucleotides, the canonical chain-terminators of DNA synthesis used in Sanger sequencing. google.com 3'-Deoxyguanosine (B57647), like its more famous adenosine (B11128) counterpart (Cordycepin), acts as a chain-terminating substrate for DNA polymerases. When incorporated into a growing DNA strand, it presents a 3'-hydrogen instead of a 3'-hydroxyl group, making it impossible for the polymerase to add the next nucleotide and thus halting elongation. mdpi.com

This compound leverages this principle to create a highly specialized enzymatic tool. When converted to its 5'-triphosphate form (8-Benzyloxy-ddGTP), it becomes a substrate for DNA polymerases, allowing researchers to investigate:

Polymerase Active Site Geometry : By providing a chain-terminating nucleotide that is locked in the syn conformation, researchers can probe the steric and conformational tolerance of a polymerase's active site. The ability—or inability—of a specific polymerase to incorporate this analog provides valuable information about its mechanism and fidelity.

Inhibition of Viral or Cellular Polymerases : Nucleoside analogs are a major class of antiviral and anticancer drugs. mdpi.com Compounds that act as chain terminators, such as Lamivudine (a 3'-deoxy analog), are effective at inhibiting viral reverse transcriptases. mdpi.com this compound could be explored as a selective inhibitor for polymerases that can accommodate a syn-conformation guanine, potentially leading to the development of more targeted therapeutic agents.

DNA Repair Mechanisms : The compound can be used to study the proofreading and repair machinery that deals with modified or misincorporated nucleotides. For instance, researchers can examine whether exonucleases that are part of the polymerase complex can recognize and excise the terminally incorporated, conformationally constrained nucleotide.

The development of such nucleotide tools is crucial for understanding the fundamental mechanisms of DNA replication and repair and for designing new therapeutic strategies.

Utilizing this compound to Explore Conformational Landscapes of Complex Nucleic Acid Assemblies

The three-dimensional structure of nucleic acids is complex and dynamic, extending beyond the canonical B-form double helix. The ability to control local nucleotide conformation is a powerful strategy for stabilizing specific structures and studying their biological roles.

The incorporation of this compound can be used to "freeze" a nucleic acid assembly in a particular state for structural analysis. The dual function of the nucleoside is key:

Chain Termination : The 3'-deoxy feature halts enzymatic processes like replication or repair at a defined position.

Conformational Pinning : The 8-benzyloxy group forces the terminal guanosine (B1672433) into a syn conformation.

This combination allows for the preparation of homogenous samples of arrested DNA-protein complexes or specific DNA structures. For example, if a DNA polymerase is stalled by the incorporation of this compound, the resulting stable, terminally modified DNA-enzyme complex can be subjected to structural studies (e.g., X-ray crystallography or cryo-EM). This provides a snapshot of the enzyme at a specific step in its reaction cycle.

Utility in Derivatization for Labeling and Detection in Biochemical Assays

Fluorescently labeled oligonucleotides and nucleotides are indispensable tools for a wide range of biochemical assays, including DNA sequencing, quantitative PCR (qPCR), and fluorescence in situ hybridization (FISH). The chemical structure of this compound provides a platform for creating labeled, chain-terminating nucleotides.

While the benzyloxy group itself is not a label, it serves as a versatile chemical handle. The synthesis of this compound typically proceeds from an 8-bromo-guanosine derivative. evitachem.comnih.gov The benzyl (B1604629) group is introduced via a substitution reaction. This synthetic route offers opportunities for derivatization:

Functionalized Benzyl Groups : Instead of using benzyl alcohol, a functionalized version, such as 4-(aminomethyl)benzyl alcohol or 4-carboxybenzyl alcohol, could be used in the synthesis. This would install a reactive amine or carboxyl group on the C8-benzyloxy moiety. This functional group can then be readily coupled to a variety of reporter molecules, such as fluorescent dyes (e.g., fluorescein, cyanine (B1664457) dyes) or quenchers, using standard bioconjugation chemistry.

Post-Synthetic Modification : The benzyl group can be removed by catalytic hydrogenation, which yields an 8-oxo-guanosine. nih.gov While 8-oxo-dG is often studied as a marker of oxidative damage, the reactive nature of the C8-oxygen could potentially be exploited for further chemical modification and labeling, although this is less common.

By creating a fluorescently labeled version of this compound 5'-triphosphate, researchers can develop powerful assay reagents. For example, a set of four such terminators, each with a different colored dye, could be used in "sequencing-by-synthesis" applications, where the color of the incorporated, chain-terminating nucleotide identifies the base at that position. This combines the principles of Sanger sequencing with the benefits of fluorescence detection. The creation of such labeled compounds is a key application of chemical biology, bridging synthetic chemistry with biological analysis. acs.orgnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for 8 Benzyloxy 3 Deoxyguanosine and Its Oligonucleotides

High-Resolution Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) for Molecular and Oligomeric Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular identity of 8-Benzyloxy-3'-deoxyguanosine and its oligonucleotides. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS) provide exact mass measurements, which are crucial for verifying the successful synthesis and incorporation of the modified nucleoside.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of oligonucleotides. researchgate.net In this method, the analyte is co-crystallized with a matrix material, and a laser pulse desorbs and ionizes the sample, generating primarily singly charged ions. luc.edu The time it takes for these ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for precise molecular weight determination. luc.edu For an oligonucleotide containing this compound, MALDI-TOF MS can confirm the presence of the full-length product and identify any shorter, failed sequences (truncations) or impurities. windows.net The high throughput and robustness of modern MALDI-TOF systems make them ideal for quality control during oligonucleotide synthesis. bruker.com

Electrospray Ionization (ESI-MS) is another soft ionization technique that is frequently coupled with liquid chromatography (LC-MS). ESI generates multiply charged ions from analytes in solution, making it highly effective for the analysis of large biomolecules like oligonucleotides. luc.edu ESI-MS can provide highly accurate mass data, often with sub-ppm mass accuracy, confirming the elemental composition of the parent molecule, this compound. When used to analyze modified oligonucleotides, ESI-MS not only confirms the molecular weight of the final product but can also be used in tandem MS (MS/MS) experiments to sequence the oligonucleotide and pinpoint the exact location of the this compound modification.

| Technique | Application for this compound | Key Findings & Advantages |

| MALDI-TOF MS | Confirmation of molecular weight of synthetic oligonucleotides containing the modification. | Provides rapid analysis, high throughput, and clear detection of full-length products and truncations. bruker.comnih.gov Well-suited for quality control. researchgate.net |

| ESI-MS | Precise mass determination of the this compound nucleoside and its oligonucleotides. | Offers high mass accuracy and resolution. luc.edu Can be coupled with liquid chromatography (LC-MS) for online separation and analysis. fabad.org.tr Allows for MS/MS fragmentation to confirm sequence. |

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC) with Specialized Detection Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis and purification of this compound and its parent compounds. nih.gov The method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. jasco-global.com For nucleosides and oligonucleotides, reverse-phase HPLC (RP-HPLC) is commonly employed.

The quantitative determination of 8-substituted guanosine (B1672433) derivatives is often achieved by coupling HPLC with highly sensitive and selective detection methods. mdpi.com

HPLC with Electrochemical Detection (HPLC-ED) : This method is renowned for its high sensitivity, reaching femtomolar detection limits for oxidized guanosine species. mdpi.com It is based on the electrochemical activity of the analyte, providing excellent selectivity for compounds that can be oxidized or reduced.

HPLC with Tandem Mass Spectrometry (LC-MS/MS) : This has become a gold standard for the quantification of modified nucleosides. nih.gov It offers exceptional specificity and sensitivity by monitoring a specific fragmentation reaction of the target analyte. fabad.org.tr For this compound, a precursor ion corresponding to the protonated molecule would be selected and fragmented to produce a characteristic product ion (e.g., the base moiety), a transition that is unique to the molecule of interest.

The development of a robust HPLC method involves optimizing several parameters, as outlined in the table below.

| Parameter | Considerations for this compound Analysis | Example from 8-OHdG Analysis |

| Column | Typically a C18 reverse-phase column for separation based on hydrophobicity. The benzyloxy group increases hydrophobicity compared to 8-OHdG. | Hilic Plus column used for 8-OHdG. fabad.org.tr |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol. | Gradient of 1 mM ammonium fluoride (B91410) in water and acetonitrile. fabad.org.tr |

| Detection | UV, Electrochemical (ED), or Mass Spectrometry (MS/MS) for high sensitivity and specificity. | LC-MS/MS with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. fabad.org.tr |

| Quantification | An external or internal standard method is used. jasco-global.com An isotopically labeled version of this compound would be an ideal internal standard. | 8-Hydroxy-2'-Deoxyguanosine [15N5, 98%] used as an internal standard for 8-OHdG analysis. fabad.org.tr |

Ultraviolet (UV) Spectroscopy for Thermodynamic and Concentration Determinations

Ultraviolet (UV) spectroscopy is a fundamental, non-destructive technique used for both the quantification of this compound and the thermodynamic analysis of oligonucleotides containing it.

For concentration determination , the method relies on the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (a constant for the compound at a specific wavelength), c is the concentration, and l is the path length. The aromatic nature of the purine (B94841) ring system and the attached benzyloxy group results in strong UV absorbance, typically measured around 260 nm. By measuring the absorbance of a solution, the concentration of the nucleoside or oligonucleotide can be accurately calculated, provided the extinction coefficient is known. core.ac.uk

For thermodynamic determinations , UV spectroscopy is used to monitor the thermal melting (denaturation) of double-stranded oligonucleotides. As a DNA duplex is heated, it "melts" into single strands, a process accompanied by an increase in UV absorbance (the hyperchromic effect). By monitoring the absorbance at 260 nm as a function of temperature, a melting curve is generated. The midpoint of this transition is the melting temperature (Tm), a key indicator of duplex stability. Incorporating this compound into an oligonucleotide can affect its Tm. These thermal denaturation studies are critical for predicting the hybridization behavior of modified oligonucleotides in various applications. core.ac.uk

| Parameter | Description | Relevance to this compound Oligonucleotides |

| Molar Extinction Coefficient (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Essential for accurate concentration determination of the nucleoside and its oligonucleotides using the Beer-Lambert law. core.ac.uk |

| Melting Temperature (Tm) | The temperature at which 50% of a double-stranded oligonucleotide has dissociated into single strands. | Provides a measure of the thermodynamic stability of the duplex. The presence of the bulky 8-benzyloxy group may alter duplex stability, which is quantified by changes in Tm. core.ac.ukresearchgate.net |

| Hyperchromicity | The increase in absorbance observed when a double-stranded nucleic acid is denatured. | This phenomenon is the basis for monitoring the melting transition of oligonucleotides by UV spectroscopy. researchgate.net |

Electrophoretic Methods for Purity Assessment and Length Verification of Modified Oligonucleotides

Electrophoretic techniques separate charged molecules, such as DNA oligonucleotides, in an electric field based on their size, charge, and conformation. They are essential for verifying the purity and length of synthetic oligonucleotides containing this compound.

Capillary Gel Electrophoresis (CGE) is a high-resolution technique that provides an excellent assessment of oligonucleotide purity. windows.net In CGE, oligonucleotides migrate through a polymer-filled capillary, with separation based primarily on size. The main peak in the resulting electropherogram corresponds to the full-length product, while smaller, preceding peaks typically represent shorter "n-1" failure sequences. CGE can accurately quantify the purity of the full-length oligonucleotide. windows.net

Polyacrylamide Gel Electrophoresis (PAGE) is another widely used method for both analysis and purification. Denaturing PAGE, run in the presence of urea, separates oligonucleotides based on their length. It allows for the visualization of the full-length product and any shorter or longer impurities. For purification, the band corresponding to the desired product can be excised from the gel and the oligonucleotide recovered.

An Electrophoretic Mobility Shift Assay (EMSA) can be used to study the interaction of modified oligonucleotides with proteins. This technique is based on the observation that a protein-DNA complex migrates more slowly through a non-denaturing gel than the free DNA fragment. nottingham.ac.uk This can be used to assess whether the 8-benzyloxy modification affects the binding of specific DNA-binding proteins, such as repair enzymes or transcription factors. nottingham.ac.uk

| Method | Primary Application | Information Obtained |

| Capillary Gel Electrophoresis (CGE) | Purity Assessment | High-resolution separation of full-length product from failure sequences (n-1 mers). Provides quantitative purity data. windows.net |

| Polyacrylamide Gel Electrophoresis (PAGE) | Purity Assessment & Purification | Visual verification of product length and purity. Allows for the physical separation and purification of the target oligonucleotide. |

| Electrophoretic Mobility Shift Assay (EMSA) | Interaction Studies | Determines if the 8-benzyloxy modification impacts the binding affinity of proteins to the oligonucleotide. nottingham.ac.uk |

Future Research Directions

Advancements in Stereoselective and Asymmetric Synthesis of Complex 8-Benzyloxy-3'-deoxyguanosine Derivatives

The synthesis of this compound typically involves the bromination of 2'-deoxyguanosine (B1662781) at the C-8 position, followed by a substitution reaction with benzyl (B1604629) alcohol. evitachem.com While effective, this method presents opportunities for refinement, particularly in the realm of stereoselective and asymmetric synthesis. Future research should focus on developing more sophisticated synthetic strategies to create complex derivatives with precise three-dimensional arrangements.

The development of catalytic asymmetric methods for the synthesis of nitrogen heterocycles, as demonstrated in other areas of organic chemistry, could be adapted for the stereocontrolled synthesis of this compound derivatives. nih.govunibo.itrsc.org Such methods could offer greater control over the stereochemistry of the molecule, leading to the production of single enantiomers with potentially enhanced or novel biological activities. Furthermore, exploring directing group-based approaches could provide more selective and efficient synthetic routes. mdpi.com These advancements would not only improve the synthesis of the parent compound but also open the door to a wider range of structurally diverse analogs for further study.

Table 1: Current and Potential Synthetic Approaches

| Approach | Description | Potential Advantages |

| Current Method | Bromination of 2'-deoxyguanosine followed by substitution. evitachem.com | Established and reliable for producing the parent compound. |

| Stereoselective Synthesis | Utilizes chiral auxiliaries or catalysts to control the formation of stereoisomers. nih.govsigmaaldrich.com | Production of specific stereoisomers, potentially leading to more potent or selective biological activity. |

| Asymmetric Catalysis | Employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govunibo.itrsc.org | High efficiency and enantioselectivity, reducing the need for chiral separations. |

| Directing Group-Based Approaches | Employs functional groups to direct reagents to a specific site on the molecule. mdpi.com | Increased regioselectivity and efficiency in the synthesis of complex derivatives. |

Integration of this compound into Novel Nucleic Acid Architectures for Biophysical and Biochemical Studies

The incorporation of this compound into oligonucleotides has been shown to significantly impact their stability and hybridization properties. Specifically, its presence can decrease the melting temperature (Tm) of RNA duplexes, indicating a destabilizing effect. researchgate.net This property makes it a valuable probe for studying the structure and dynamics of nucleic acids.

Future research should explore the integration of this compound into a wider array of novel nucleic acid architectures. This includes G-quadruplexes, which are implicated in various biological processes and are potential therapeutic targets. nih.gov By incorporating this modified nucleoside into G-quadruplex-forming sequences, researchers can investigate its influence on their formation, stability, and interaction with other molecules.

Furthermore, biophysical techniques such as circular dichroism (CD) spectroscopy and differential scanning calorimetry (DSC) can be employed to conduct detailed thermodynamic and structural analyses of these modified nucleic acid structures. nih.gov These studies will provide a deeper understanding of how the bulky benzyloxy group perturbs the local and global conformation of DNA and RNA, offering insights into nucleic acid recognition and function.

Elucidation of Broader Impacts of 8-Benzyloxy Modifications on Cellular Processes beyond Direct DNA/RNA Interaction

The primary known mechanism of action for this compound involves its incorporation into DNA, where it can mimic oxidative damage and interfere with DNA replication and repair. evitachem.com However, the bulky benzyloxy group may have broader effects on cellular processes that extend beyond its direct interaction with nucleic acids.

Future investigations should aim to uncover these wider cellular impacts. For instance, it is known that modifications at the 8-position of purines can influence the activity of various enzymes. researchgate.net Research could explore the interaction of this compound and its metabolites with a range of cellular proteins, including those involved in signaling pathways, metabolism, and gene regulation. Understanding these off-target effects is crucial for a comprehensive assessment of the compound's biological activity and for identifying potential new therapeutic applications. It is also important to consider that chemical modifications to nucleotides can be irreversible and lead to genomic damage if not properly repaired. mdpi.com

Development of Next-Generation Research Tools Based on the this compound Scaffold

The unique properties of this compound make it an excellent scaffold for the development of next-generation research tools. Its ability to be incorporated into DNA and its distinct chemical handle (the benzyloxy group) can be exploited for various applications.

One promising direction is the development of "caged" versions of the compound. oup.com By attaching a photolabile or chemically labile caging group to the benzyloxy moiety, researchers could create a prodrug that can be activated at a specific time and location with light or a chemical trigger. acs.org This would allow for precise spatiotemporal control over its biological effects, enabling more sophisticated studies of cellular processes.

Furthermore, the benzyloxy group can serve as a point of attachment for other functional molecules, such as fluorescent dyes, affinity tags, or cross-linking agents. This would enable the creation of versatile molecular probes for studying DNA-protein interactions, tracking the localization of modified DNA within cells, and identifying the cellular machinery that recognizes and processes this type of DNA damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.